Cas no 2639424-90-9 (ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate)

ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate
- 2639424-90-9
- EN300-28229406
- ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate
-
- インチ: 1S/C10H11N3O2/c1-2-15-10(14)7-5-13-9(11)8-6(7)3-4-12-8/h3-5,12H,2H2,1H3,(H2,11,13)
- InChIKey: PBRSXKFQMZZMNU-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CN=C(C2=C1C=CN2)N)=O
計算された属性
- せいみつぶんしりょう: 205.085126602g/mol
- どういたいしつりょう: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 81Ų
ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229406-0.1g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-28229406-10g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 10g |
$5099.0 | 2023-09-09 | ||
Enamine | EN300-28229406-2.5g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 2.5g |
$2324.0 | 2025-03-19 | |
Enamine | EN300-28229406-0.25g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 0.25g |
$1090.0 | 2025-03-19 | |
Enamine | EN300-28229406-10.0g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 10.0g |
$5099.0 | 2025-03-19 | |
Enamine | EN300-28229406-1g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 1g |
$1185.0 | 2023-09-09 | ||
Enamine | EN300-28229406-5.0g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 5.0g |
$3438.0 | 2025-03-19 | |
Enamine | EN300-28229406-1.0g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
Enamine | EN300-28229406-0.5g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 | |
Enamine | EN300-28229406-0.05g |
ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate |
2639424-90-9 | 95.0% | 0.05g |
$996.0 | 2025-03-19 |
ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylate 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
ethyl 7-amino-1H-pyrrolo2,3-cpyridine-4-carboxylateに関する追加情報
Ethyl 7-Amino-1H-Pyrrolo[2,3-c]Pyridine-4-Carboxylate: A Comprehensive Overview
Ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate, identified by the CAS number 2639424-90-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyridines, which are known for their unique structural properties and potential applications in drug design. The molecule features a fused bicyclic system consisting of a pyrrole and a pyridine ring, with an amino group at position 7 and an ethyl ester substituent at position 4. These structural elements contribute to its intriguing chemical properties and biological activity.
The synthesis of ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has been extensively studied, with researchers exploring various synthetic routes to optimize yield and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, leveraging transition metal catalysts such as palladium or copper. These methods not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste and energy consumption.
From a pharmacological perspective, ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has demonstrated promising activity in preclinical studies. It has been evaluated for its potential as an anti-tumor agent, with studies indicating selective cytotoxicity against various cancer cell lines. The amino group at position 7 plays a critical role in its bioactivity, facilitating interactions with cellular targets such as kinases or receptors. Additionally, recent research has explored its anti-inflammatory properties, suggesting its potential utility in treating chronic inflammatory diseases.
The structural versatility of ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate makes it an attractive scaffold for further chemical modifications. Researchers have appended various functional groups to the molecule to enhance its pharmacokinetic properties, such as improving solubility or prolonging half-life. These modifications are crucial for translating laboratory findings into clinically viable drugs.
In conclusion, ethyl 7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylate represents a valuable compound in contemporary chemical research. Its unique structure, coupled with advancements in synthetic methodologies and pharmacological insights, positions it as a promising candidate for future therapeutic applications. Continued exploration into its properties will undoubtedly yield further discoveries that contribute to the advancement of medicinal chemistry.
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